molecular formula C30H40NO5P B123869 [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid CAS No. 474382-58-6

[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid

Cat. No.: B123869
CAS No.: 474382-58-6
M. Wt: 525.6 g/mol
InChI Key: FMIZVLGCNHEEJX-IZLXSDGUSA-N
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Description

[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid is a complex organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is distinguished by its unique structural features, including a pyrrolidine ring, a phosphinic acid group, and multiple phenyl groups. Its unique properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid typically involves multiple steps. The key starting materials include 4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidine and 4-phenylbutylphosphinic acid. A common synthetic route involves:

  • Step 1: : Protection of functional groups to avoid undesired reactions.

  • Step 2: : Formation of intermediates through condensation reactions.

  • Step 3: : Coupling of intermediates via peptide bond formation.

  • Step 4: : Deprotection and purification of the final product.

Industrial Production Methods

For large-scale production, the synthesis of this compound might be carried out using automated batch reactors to maintain consistency and purity. Techniques such as crystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups.

  • Reduction: : Reduction reactions can occur at the ketone groups, transforming them into alcohols.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common due to the presence of various reactive functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Solvents: : Dichloromethane (CH₂Cl₂), Methanol (CH₃OH).

Major Products

  • Oxidation can yield ketones or aldehydes.

  • Reduction produces alcohols.

  • Substitution reactions can lead to various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in organic synthesis.

Biology and Medicine

In biomedical research, [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid has been investigated for its potential therapeutic effects. It interacts with specific biological targets, showing promise in treating certain conditions.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to physiological or biochemical effects. The pathways involved are often complex and depend on the specific context of the application.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethylphosphinic acid

  • 4-phenylbutylphosphinic acid derivatives

Uniqueness

Compared to other similar compounds, [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid has a distinct combination of functional groups that confer unique reactivity and selectivity in chemical reactions and biological interactions.

And there you have it—a comprehensive overview of this compound. What sparked your interest in this specific compound?

Properties

IUPAC Name

[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40NO5P/c32-29(23-37(34,35)19-11-10-14-24-12-4-1-5-13-24)31-21-27(26-17-8-3-9-18-26)20-28(31)30(33)36-22-25-15-6-2-7-16-25/h1-2,4-7,12-13,15-16,26-28H,3,8-11,14,17-23H2,(H,34,35)/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIZVLGCNHEEJX-IZLXSDGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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